3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Significance of therroij.comnih.govairo.co.inTriazolo[4,3-a]pyrazine Scaffold in Medicinal and Organic Chemistry
The nih.govairo.co.intriazolo[4,3-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous derivatives with a wide array of biological activities. Research has shown that compounds containing this scaffold exhibit properties including antibacterial, antifungal, antimalarial, anticancer, and anticonvulsant effects. nih.gov The nitrogen-rich nature of this heterocyclic system allows for a variety of interactions with biological macromolecules, making it a fertile ground for the design of new therapeutic agents. nih.govmdpi.com
For instance, the nih.govairo.co.intriazolo[4,3-a]pyrazine core is a key pharmacophore in several marketed drugs and clinical candidates. nih.gov Its rigid, planar structure provides a well-defined orientation for substituents, enabling precise tuning of its pharmacological profile. The scaffold's synthetic accessibility further enhances its appeal to organic chemists, allowing for the creation of diverse libraries of compounds for high-throughput screening. researchgate.net
Overview of Fused Heterocyclic Systems in Advanced Chemical Synthesis and Drug Discovery
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond, are integral to the development of advanced materials and pharmaceuticals. airo.co.inijpsr.com The fusion of rings creates unique electronic and steric properties that are often associated with enhanced biological activity and improved pharmacokinetic profiles compared to their monocyclic counterparts.
In drug discovery, the rigid nature of fused heterocycles can lead to higher binding affinities and selectivities for their biological targets. This structural feature is advantageous in designing potent and specific drugs with reduced off-target effects. The synthesis of these complex molecules often requires sophisticated chemical strategies, driving innovation in synthetic organic chemistry. airo.co.in The continued exploration of fused heterocyclic systems is crucial for expanding the chemical space available for the development of new medicines to address unmet medical needs. nih.govnih.gov
Detailed Research Findings on 3-Phenyl- nih.govairo.co.intriazolo[4,3-a]pyrazine
While extensive research has been conducted on the broader class of nih.govairo.co.intriazolo[4,3-a]pyrazine derivatives, specific studies focusing solely on 3-Phenyl- nih.govairo.co.intriazolo[4,3-a]pyrazine are more limited. However, by examining related compounds and general synthetic methodologies, a profile of this compound can be constructed.
Derivatives of the nih.govairo.co.intriazolo[4,3-a]pyrazine scaffold have been synthesized and evaluated for a range of biological activities. For example, various analogs have been investigated as potential inhibitors of c-Met kinase and VEGFR-2, which are important targets in cancer therapy. nih.govfrontiersin.org In these studies, the introduction of different substituents on the core structure was found to significantly influence the antiproliferative activity against various cancer cell lines. nih.govfrontiersin.org
Furthermore, the antibacterial potential of this scaffold has been explored, with some derivatives showing moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimalarial activity of this class of compounds has also been a subject of investigation, with some derivatives displaying potent in vitro and in vivo efficacy.
Below are interactive data tables summarizing typical characterization data and reported biological activities for derivatives within the nih.govairo.co.intriazolo[4,3-a]pyrazine class, which can provide an expected profile for the 3-phenyl derivative.
| Compound Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govairo.co.intriazolo[4,3-a]pyrazine HCl | C₆H₈ClF₃N₄ | 228.60 | Not Reported | mdpi.com |
| A nih.govairo.co.intriazolo[4,3-a]pyrazine derivative (Compound 17l) | Not Specified | Not Specified | Not Specified | nih.gov |
| 3-Phenyl-5,6,7,8-tetrahydro nih.govairo.co.intriazolo[4,3-a]pyrazine | C₁₃H₁₄N₄ | 226.28 | Not Reported | pipzine-chem.com |
| 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine HCl | C₁₁H₁₂N₄·HCl | 236.70 | Not Reported | chemimpex.com |
| Compound Class | Biological Activity | Target/Organism | Key Findings | Reference |
| nih.govairo.co.intriazolo[4,3-a]pyrazine derivatives | Anticancer | c-Met/VEGFR-2, A549, MCF-7, Hela cells | Introduction of the triazolo[4,3-a]pyrazine core improved antitumor effect. | nih.govfrontiersin.org |
| nih.govairo.co.intriazolo[4,3-a]pyrazine derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Moderate to good activity observed for some derivatives. | nih.gov |
| nih.govairo.co.intriazolo[4,3-a]pyrazine derivatives | Antimalarial | Plasmodium falciparum | Potent in vitro and in vivo activity reported for certain analogs. | unimelb.edu.au |
| nih.govairo.co.intriazolo[4,3-a]pyrazine derivatives | Renin Inhibition | Human Renin | Potent inhibitors were developed, but showed poor oral absorption. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-8H |
InChI Key |
QMCVZELPVJXRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 3 Phenyl 1 2 3 Triazolo 4,3 a Pyrazine and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the carbon-proton framework.
¹H and ¹³C NMR Analysis for Proton and Carbon Framework Elucidation
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each proton and carbon atom within the 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine scaffold.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, part of a carbonyl group), which is crucial for piecing together the molecular skeleton. For example, in a study of various triazole derivatives, ¹³C NMR data was instrumental in confirming the final structures, with chemical shifts reported in ppm relative to a standard. rsc.org
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine, based on analysis of similar heterocyclic systems.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | Expected downfield | C-5 Expected downfield |
| H-6 | Expected downfield | C-6 Expected downfield |
| H-8 | Expected downfield | C-8 Expected downfield |
| Phenyl-H (ortho) | Aromatic region | Phenyl-C (ipso) |
| Phenyl-H (meta) | Aromatic region | Phenyl-C (ortho) |
| Phenyl-H (para) | Aromatic region | Phenyl-C (meta) |
| Phenyl-C (para) | ||
| C-3 Expected downfield | ||
| C-8a Expected downfield |
Note: Specific chemical shift values require experimental determination and can be influenced by the solvent and concentration.
Two-Dimensional NMR Techniques (COSY, HMBC, ROESY) for Connectivity and Spatial Relationships
While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal how these atoms are connected, offering a more complete picture of the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton-proton networks within the molecule, such as those in the pyrazine (B50134) and phenyl rings. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.org This is particularly powerful for connecting different fragments of the molecule. For example, it can show the correlation between the protons on the phenyl ring and the C-3 carbon of the triazolo[4,3-a]pyrazine core, confirming the substitution pattern.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Unlike COSY and HMBC which show through-bond correlations, ROESY reveals through-space proximities between atoms, irrespective of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the molecule in solution. For example, ROESY can show correlations between protons on the phenyl ring and protons on the pyrazine ring, indicating their spatial closeness.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine and its analogues, confirming their molecular formulas. rsc.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is essential for analyzing complex mixtures, purifying compounds, and confirming the molecular weight of synthesized analogues. nih.gov The retention time from the LC provides an additional layer of identification.
A representative data table from an LC-HRMS analysis would include the following:
| Compound | Retention Time (min) | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Molecular Formula |
| 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine | tbd | Calculated Value | Measured Value | < 5 | C₁₁H₈N₄ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for volatile and thermally stable compounds. zeptometrix.com It separates components of a mixture based on their boiling points and then detects them with a mass spectrometer. nemi.gov For 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine, GC-MS can be employed to assess the purity of a sample and to identify any volatile impurities or byproducts from a reaction. nemi.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
A summary of crystallographic data for a hypothetical crystal of 3-Phenyl- rsc.orgprinceton.edursc.orgtriazolo[4,3-a]pyrazine is presented below:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are cornerstone techniques for elucidating the structural features of heterocyclic compounds. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds to identify functional groups, whereas Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions, offering insights into the conjugated systems within the molecule.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For the 3-Phenyl- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine scaffold, the IR spectrum is defined by vibrations of the fused triazole and pyrazine rings, as well as the phenyl substituent.
Table 1: Characteristic IR Absorption Bands for 3-Phenyl- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine and Analogues
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl Ring) |
| 1500 - 1600 | C=N Stretch | Triazole & Pyrazine Rings |
| 1400 - 1550 | C=C Stretch | Aromatic & Triazole Rings |
| 1000 - 1400 | In-plane Bending | C-H, C-C |
Data compiled from general spectroscopic principles and analysis of related triazole compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The fused aromatic structure of 3-Phenyl- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine contains multiple chromophores, leading to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically attributed to π → π* and n → π* electronic transitions. scispace.com
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, resulting from the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* antibonding orbital, are typically less intense.
Studies on various nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine analogues have documented their UV absorption maxima (λmax). For instance, one complex benzonitrile (B105546) derivative exhibited absorption maxima in methanol (B129727) at 227 nm, 248 nm, and 299 nm. beilstein-journals.org The bands at shorter wavelengths are generally assigned to π → π* transitions within the phenyl and heterocyclic ring systems. researchgate.net The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) orbitals indicates that electronic transitions often involve a redistribution of electron density from the carbanion portion towards the heterocycle, confirming intramolecular charge transfer (ICT) within the molecule. scispace.comnih.gov
Table 2: UV-Vis Absorption Data for a nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine Analogue
| λmax (nm) | Solvent | Tentative Assignment | Reference |
|---|---|---|---|
| 227 | Methanol | π → π* | beilstein-journals.org |
| 248 | Methanol | π → π* | beilstein-journals.org |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.
The synthesis of novel nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives is consistently validated through elemental analysis. nih.gov The close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target structure. For example, in the characterization of various analogues, the observed percentages for C, H, and N typically fall within ±0.4% of the calculated values, which is the accepted margin of error for this method. nih.govmdpi.com
Table 3: Elemental Analysis Data for Selected nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]pyrazine Analogues
| Compound Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C₂₂H₂₁F₃N₆O₂ | C, 57.64; H, 4.62; N, 18.33 | C, 57.72; H, 4.56; N, 18.21 | nih.gov |
| C₂₀H₂₀F₃N₅O₂ | C, 57.28; H, 4.81; N, 16.70 | C, 57.19; H, 4.85; N, 16.78 | nih.gov |
| C₂₈H₁₉N₅S | C, 73.50; H, 4.19; N, 15.31 | C, 73.23; H, 4.24; N, 15.21 | mdpi.com |
| C₂₈H₁₉N₅O | C, 76.17; H, 4.34; N, 15.86 | C, 76.24; H, 4.46; N, 15.70 | mdpi.com |
Computational and Theoretical Investigations on 3 Phenyl 1 2 3 Triazolo 4,3 a Pyrazine and Its Interactions
Quantum Chemical Studies and Electronic Structure Properties
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and orbital energies. These studies form the theoretical foundation for predicting molecular behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. For the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or higher, are standard practice. nih.govresearchgate.net These calculations help to establish the most stable conformation of the molecule by finding the minimum energy state on the potential energy surface.
The resulting electronic configuration provides a map of electron density, revealing how electrons are distributed across the molecule. This information is crucial for understanding the molecule's polarity, solubility, and how it will interact with other molecules. For instance, theoretical investigations on related nitrogen-rich fused-ring systems confirm that these computational methods can accurately predict geometries and electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the calculated electronic wavefunctions in terms of localized chemical bonds and lone pairs. It provides a detailed picture of charge distribution, revealing the partial atomic charge on each atom within the molecule. This analysis is critical for understanding intramolecular interactions and the nature of chemical bonds.
Table 1: NBO Atomic Charges for the Analogous Compound 1,2,4-triazolo[4,3-a]pyridin-3-amine nih.gov
| Atom | Charge (e) |
| N(1) | -0.279 |
| N(2) | -0.281 |
| N(3) | -0.243 |
| N(4) | -0.406 |
| C(1) | +0.420 |
| C(2) | +0.118 |
| C(3) | -0.183 |
| C(4) | +0.044 |
| C(5) | -0.163 |
| C(6) | +0.372 |
Data from a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, a structural analog, to illustrate the principles of NBO analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile).
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key descriptors of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In heterocyclic chemistry, selecting the appropriate frontier orbital (sometimes HOMO-1 or LUMO+1) is crucial for correctly predicting reactivity trends in processes like nucleophilic substitution. wuxibiology.com For various triazine and carbazole (B46965) derivatives, HOMO and LUMO energy levels have been determined to be in the range of -5.83 to -5.96 eV and -2.71 to -2.88 eV, respectively. rsc.org Theoretical studies on related triazole derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net
Table 2: Representative FMO Data for Related Heterocyclic Compounds
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| OTrPhCz (a triazine-carbazole derivative) | -5.83 | -2.88 | 2.95 | rsc.org |
| OTrPhCzBr (a brominated triazine-carbazole derivative) | -5.96 | -2.71 | 3.25 | rsc.org |
| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (Compound 7c) | -7.005 | -2.387 | 4.618 | researchgate.net |
This table presents data from related compounds to illustrate typical values obtained from FMO analysis.
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating their hyperpolarizability tensors (e.g., first hyperpolarizability, β, and second hyperpolarizability, γ).
For organic molecules, a significant NLO response often arises from an intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.orgmdpi.com Studies on D-A type pyrazine (B50134) derivatives have shown that structural modifications, such as introducing strong electron-donating groups like triphenylamine, can effectively enhance ICT and lead to large second-order hyperpolarizability (γ) values, such as 7.93×10⁻³³ esu. rsc.org Similarly, investigations on other novel 1,2,4-triazole (B32235) derivatives have identified compounds with significant first hyperpolarizabilities (6.317 × 10⁻³⁰ esu), indicating their potential for NLO applications. researchgate.net While specific NLO data for 3-Phenyl- nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine is not prominently available, these studies demonstrate that the computational prediction of NLO properties is a key tool in designing new materials based on related heterocyclic scaffolds. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the target, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding ligand-receptor interactions at the atomic level.
Derivatives of the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold have been extensively studied as inhibitors of various protein kinases, with a particular focus on the c-Met kinase, a key target in cancer therapy. nih.govrsc.orgacs.orgnih.gov Molecular docking studies have been crucial in elucidating how these compounds bind to the ATP-binding site of c-Met. These studies consistently show that the triazolopyrazine core acts as a hinge-binder, forming critical hydrogen bonds with key amino acid residues in the hinge region of the kinase. For example, a docking study of a potent derivative revealed that the triazolo[4,3-a]pyrazine core could bind to the c-Met protein in a manner similar to the established inhibitor, foretinib. nih.govdoaj.org Another study on dual c-Met/Pim-1 inhibitors with a related triazolo[4,3-b]pyridazine core also highlighted a similar mode of interaction within the ATP-binding site. rsc.org These interactions anchor the inhibitor in the active site, leading to the inhibition of the kinase's activity.
Table 3: Summary of Molecular Docking Studies for nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine Derivatives
| Derivative Class | Protein Target(s) | Key Findings from Docking Studies | Source(s) |
| nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives with a 4-oxo-pyridazinone moiety | c-Met Kinase | The most potent compound (22i) demonstrated a binding mode that supported its high inhibitory activity (IC50 = 48 nM). | rsc.org |
| nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives designed as dual inhibitors | c-Met, VEGFR-2 | The most promising compound (17l) was predicted to bind effectively to both c-Met and VEGFR-2 proteins, consistent with its dual inhibitory action and antiproliferative effects. | nih.govdoaj.org |
| Triazolo-pyridazine/-pyrimidine derivatives (related scaffolds) | c-Met Kinase | The triazolo-pyrazine fragment was identified as an active pharmacophore that enhances binding to the c-Met hinge region. The most active compound (12e) showed favorable interactions. | acs.orgnih.gov |
| Triazolo[4,3-b]pyridazine derivatives (related scaffold) | c-Met, Pim-1 | A potent dual inhibitor (4g) showed a mode of interaction at the ATP-binding site of both c-Met and Pim-1 that was comparable to known ligands, supporting its dual inhibitory profile. | rsc.orgnih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of 3-Phenyl- researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine, MD simulations have been instrumental in understanding the stability of ligand-protein complexes and exploring the conformational landscape of the molecule when bound to a target protein.
For instance, a study investigating researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors utilized MD simulations. The simulations indicated that a promising compound, 17l, could bind stably to both c-Met and VEGFR-2 proteins, in a manner similar to the known inhibitor foretinib. nih.gov This stability is a key indicator of the potential efficacy of the compound as an inhibitor. The simulations provide a dynamic view of the binding, revealing how the ligand and protein adapt to each other over time, which is crucial for understanding the intricacies of molecular recognition.
Structure-Based Drug Design and Predictive Modeling
Structure-based drug design and predictive modeling are computational approaches that leverage the three-dimensional structure of a biological target to design and identify new drug candidates.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search large databases of chemical compounds in a process called virtual screening to identify new potential drug candidates.
The researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine core is considered an active pharmacophore, and its presence in various derivatives has been shown to enhance their antitumor effects. nih.gov Virtual screening is a computational technique that has been employed to identify potential drug candidates from large libraries of compounds that are likely to bind to a specific drug target, such as a protein receptor or enzyme. researchgate.net This approach helps to narrow down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been conducted on 1,2,4-triazolo[4,3-a]pyrazine derivatives to understand their antimalarial activity. researchgate.net These studies utilize various molecular descriptors, such as electronic properties, steric factors, and hydrophobicity, to build predictive models. The insights gained from QSAR can guide the design of more potent analogs by identifying the key structural features that contribute to the desired biological effect. For example, preliminary structure-activity relationship analysis of some triazolo[4,3-a]pyrazine derivatives has shown that the presence of an ethylenediamine (B42938) moiety is beneficial for antibacterial activity. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
In silico ADMET prediction is a computational method used to assess the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. This helps to identify compounds with undesirable properties that are likely to fail in later stages of development.
For a series of predicted 1,2,4-triazolo[4,3-a]pyrazine ligands, ADMET properties were computationally evaluated. The results indicated that these new ligands exhibited good potential for oral administration, showing favorable water solubility, Caco-2 permeability, and skin permeability. researchgate.net Such predictions are crucial for optimizing the drug-like properties of lead compounds.
Theoretical Thermochemistry and Evaluation of Thermodynamic Functions
Theoretical thermochemistry involves the calculation of thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, using quantum mechanical methods. These calculations can provide insights into the stability of molecules and the feasibility of chemical reactions. While specific theoretical thermochemistry studies focused solely on 3-Phenyl- researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine were not found in the provided search results, the NIST Chemistry WebBook does contain gas phase ion energetics data for the related compound researchgate.netnih.govsigmaaldrich.comTriazolo[1,5-a]pyrazine, including its ionization energy. nist.gov Such data is fundamental for understanding the molecule's electronic structure and reactivity.
Pharmacological and Biological Research Of 1 2 3 Triazolo 4,3 a Pyrazine Derivatives
Antimicrobial and Anti-infective Modalities
Derivatives of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine have demonstrated notable potential as antimicrobial and anti-infective agents, with research highlighting their activity against bacteria, fungi, mycobacteria, and protozoan parasites. beilstein-journals.org
A series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The microbroth dilution method was used to determine the minimum inhibitory concentrations (MICs) of these compounds. nih.gov
Several of the synthesized compounds exhibited moderate to good antibacterial activities. nih.gov Notably, one derivative, compound 2e, demonstrated superior antibacterial efficacy with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. This level of activity is comparable to the first-line antibiotic, ampicillin. nih.gov The antibacterial effect of 1,2,4-triazole (B32235) derivatives is thought to involve the destruction of the bacterial cell membrane structure and the inhibition of DNA gyrase and topoisomerase IV. nih.gov The presence of an ethylenediamine (B42938) moiety on the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus appears to be favorable for antibacterial activity, potentially because protonated amines can form π-cation interactions with amino acid residues of DNA gyrase. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Data sourced from a study on newly synthesized triazolo[4,3-a]pyrazine derivatives. nih.gov
While the broad biological profile of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives includes noted antifungal properties, detailed studies specifying their activity against various fungal strains and elucidating their precise mechanisms of inhibition are not extensively detailed in the reviewed scientific literature. The 1,2,4-triazole moiety is a well-established pharmacophore in many commercial antifungal agents, where it typically functions by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov However, specific data on the antifungal spectrum and inhibitory pathways for 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives are not available.
Novel synthesized nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have shown promising in-vitro activity against Mycobacterium tuberculosis (Mtb). nih.gov A series of these compounds (5a-f) were tested against a drug-sensitive strain (MtbH37Rv ATCC27294) and two drug-resistant strains: an isoniazid-resistant strain (Mtb H37Rv ATCC 35822) and an ethionamide-resistant strain (Mtb H37Rv ATCC35837). nih.gov
The compounds displayed a range of moderate to good antitubercular activity. nih.gov Among the tested compounds, derivative 5c was identified as the most potent, exhibiting significant inhibition against all three strains. nih.gov Its MIC was 0.59 ± 0.11 µM against the drug-sensitive strain, 20.83 ± 0.67 µM against the isoniazid-resistant strain, and 15.37 ± 0.14 µM against the ethionamide-resistant strain. nih.gov These compounds were also evaluated for cytotoxicity against mammalian Vero cells and were found to be non-toxic at the tested concentrations. nih.gov
Table 2: Antitubercular Activity of Novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives (5a-f)
| Compound | MIC (µM) vs. Mtb H37Rv (Drug-Sensitive) | MIC (µM) vs. Mtb H37Rv (INH-Resistant) | MIC (µM) vs. Mtb H37Rv (ETH-Resistant) |
|---|---|---|---|
| 5a | 1.11 ± 0.12 | 23.47 ± 0.51 | 19.34 ± 0.11 |
| 5b | 0.87 ± 0.09 | 21.11 ± 0.43 | 17.89 ± 0.19 |
| 5c | 0.59 ± 0.11 | 20.83 ± 0.67 | 15.37 ± 0.14 |
| 5d | 1.24 ± 0.14 | 25.12 ± 0.71 | 21.78 ± 0.21 |
| 5e | 1.01 ± 0.11 | 22.98 ± 0.62 | 18.15 ± 0.17 |
| 5f | 0.95 ± 0.10 | 21.87 ± 0.55 | 18.01 ± 0.15 |
Data represents the mean ± standard deviation of the Minimum Inhibitory Concentration (MIC). nih.gov
The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is the basis for the Open Source Malaria (OSM) Series 4, which has demonstrated significant potency against various strains of Plasmodium falciparum (P. falciparum). nih.govbeilstein-journals.org These compounds have shown efficacy against both chloroquine-sensitive (3D7) and drug-resistant (Dd2) strains of the parasite, with some analogues achieving IC50 values as low as 16 nM. nih.gov
Research into this series has explored various substitutions on the core structure. For instance, amination at the 8-position of the pyrazine (B50134) ring was found to generally reduce antimalarial activity. nih.gov Conversely, another study involving late-stage functionalization found that substituting the C-8 position with trifluoromethane (B1200692) and difluoroethane moieties increased the potency of the parent scaffold. beilstein-journals.org However, further substitutions with other fluoroalkyl groups led to a reduction or complete loss of activity. nih.gov Some of the more recent derivatives have shown moderate antimalarial activity with IC50 values in the range of 0.3 to >20 µM. nih.gov
The mechanism of action for the antitubercular activity of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazines has been investigated through molecular docking studies. These studies suggest that the compounds act as potential inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in mycobacteria, responsible for exporting mycolic acids in the form of trehalose (B1683222) monomycolate (TMM) to the periplasm, a crucial step in the formation of the mycobacterial outer membrane. nih.gov The docking experiments performed on compounds 5a-f provided insights into the binding modes within the MmpL3 protein, justifying the observed biological activity and suggesting a possible mechanism of action for their antitubercular effects. nih.gov
While nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have shown activity against the malaria parasite Plasmodium falciparum, the specific inhibition of the aspartic proteinase zymogen proplasmepsin II by these compounds is not detailed in the currently reviewed scientific literature. Plasmepsins are a class of aspartic proteases that are crucial for the survival of the malaria parasite, as they are involved in the degradation of hemoglobin in the host's red blood cells. While this makes them an attractive target for antimalarial drugs, there is no specific evidence to date linking the 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold to the inhibition of proplasmepsin II.
Antimalarial Activity against Plasmodium falciparum and Related Pathogens
Antineoplastic and Antiproliferative Investigations
Derivatives of 3-Phenyl- nih.govnih.govtriazolo[4,3-a]pyrazine have been the subject of intensive research for their potential as anticancer agents. These investigations have spanned various mechanisms, including the inhibition of key signaling pathways, induction of cancer cell death, and strategies to combat drug resistance.
Receptor Tyrosine Kinase (RTK) Inhibition: c-Met and VEGFR-2 Kinase Inhibitory Activities
A series of novel nih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. nih.gov These kinases are crucial regulators of cell proliferation, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.gov
In one study, a particularly promising compound, designated as 17l , exhibited excellent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 26.00 nM and 2.6 µM, respectively. nih.gov This dual inhibition translated into significant antiproliferative activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical carcinoma) cells, with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively. nih.gov The introduction of a triazolo[4,3-a]pyrazine core was identified as a key pharmacophore for enhancing the antitumor effect of these compounds. nih.gov
The rationale behind developing dual c-Met/VEGFR-2 inhibitors lies in the potential to overcome the drug resistance often associated with single-target therapies. nih.gov By simultaneously blocking two critical signaling pathways, these compounds may offer a more robust and durable antitumor response. nih.gov
Table 1: Kinase Inhibitory and Antiproliferative Activities of Compound 17l
| Target/Cell Line | IC50 Value |
| c-Met Kinase | 26.00 nM |
| VEGFR-2 Kinase | 2.6 µM |
| A549 (lung adenocarcinoma) | 0.98 ± 0.08 µM |
| MCF-7 (breast cancer) | 1.05 ± 0.17 µM |
| HeLa (cervical carcinoma) | 1.28 ± 0.25 µM |
| Data sourced from a study on dual c-Met/VEGFR-2 inhibitors. nih.gov |
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition and Synthetic Lethality in Homologous Recombination-Deficient Cancers
A significant breakthrough in the application of nih.govnih.govtriazolo[4,3-a]pyrazine derivatives has been in the development of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand DNA breaks, a concept known as synthetic lethality.
Researchers have designed and synthesized a series of nih.govnih.govtriazolo[4,3-a]pyrazine derivatives that have demonstrated potent PARP1 inhibitory activity. Several of these compounds, including 17m, 19a, 19c, 19e, 19i, and 19k , exhibited more potent inhibition of PARP1 (IC50s < 4.1 nM) than existing inhibitors. brieflands.com These compounds also showed strong antiproliferative effects in the nanomolar range against HR-deficient cancer cell lines, such as MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient). brieflands.com
Table 2: PARP1 Inhibitory and Antiproliferative Activities of Selected nih.govnih.govtriazolo[4,3-a]pyrazine Derivatives
| Compound | PARP1 IC50 | MDA-MB-436 (BRCA1-/-) IC50 | Capan-1 (BRCA2-/-) IC50 |
| 17m | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| 19a | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| 19c | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| 19e | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| 19i | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| 19k | < 4.1 nM | < 1.9 nM | < 21.6 nM |
| Data from a study on PARP1 inhibitors. brieflands.com |
Cell Cycle Arrest and Apoptosis Induction Mechanisms in Cancer Cell Lines
The antiproliferative effects of 3-Phenyl- nih.govnih.govtriazolo[4,3-a]pyrazine derivatives are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). The potent dual c-Met/VEGFR-2 inhibitor, compound 17l , was found to inhibit the growth of A549 lung cancer cells by arresting the cell cycle in the G0/G1 phase in a dose-dependent manner. nih.gov Specifically, treatment with 1.0 μM of compound 17l for 72 hours increased the percentage of cells in the G0/G1 phase from 61.14% to 76.14%. nih.gov
Furthermore, this compound was shown to induce late-stage apoptosis in A549 cells. nih.gov The pro-apoptotic activity of these derivatives is a critical component of their anticancer potential, as it leads to the elimination of malignant cells.
Strategies to Overcome Acquired Resistance to Targeted Therapies
A major challenge in targeted cancer therapy is the development of acquired resistance. The nih.govnih.govtriazolo[4,3-a]pyrazine scaffold offers a promising platform for developing agents that can overcome this resistance.
Notably, the PARP1 inhibitor 19k demonstrated significant activity against Capan-1 cancer cells that had developed resistance to other PARP1 inhibitors, with an IC50 value of less than 0.3 nM. brieflands.com This suggests that these novel nih.govnih.govtriazolo[4,3-a]pyrazine-based PARP1 inhibitors could be effective in treating patients whose cancers have become refractory to existing therapies. brieflands.com The development of such compounds represents a critical strategy for extending the long-term efficacy of targeted cancer treatments. brieflands.com
Neurological and Central Nervous System (CNS) Activity
Beyond oncology, the nih.govnih.govtriazolo[4,3-a]pyrazine core has been explored for its potential in treating neurological disorders.
Anticonvulsant Potential and Neurotoxicity Evaluation
The broader class of compounds containing the nih.govnih.govtriazole ring has been extensively investigated for anticonvulsant properties. nih.govnih.gov However, specific research on the anticonvulsant activity and neurotoxicity of 3-Phenyl- nih.govnih.govtriazolo[4,3-a]pyrazine derivatives is not extensively available in the reviewed scientific literature.
Studies on related fused triazole systems, such as 4-phenyl- nih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones, have shown significant anticonvulsant activity in maximal electroshock (MES)-induced seizure models in mice, with some derivatives exhibiting a wide margin of safety and low neurotoxicity as determined by the rotarod test. nih.gov These findings suggest that the triazole pharmacophore is a valuable component for designing new anticonvulsant agents. While these results are promising for the triazole class of compounds as a whole, further specific investigations are required to determine the anticonvulsant potential and neurotoxicity profile of 3-Phenyl- nih.govnih.govtriazolo[4,3-a]pyrazine and its derivatives.
Phosphodiesterase (PDE) Inhibition: Selectivity for PDE2 and PDE10
A novel series of pyrido[4,3-e] nih.govacs.orgnih.govtriazolo[4,3-a]pyrazines has been identified as potent inhibitors of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10), enzymes that are crucial in regulating the levels of cyclic nucleotides like cAMP and cGMP. nih.govacs.org These derivatives have demonstrated drug-like properties, and their selectivity for PDE2 can be enhanced by introducing a linear, lipophilic group at the meta-position of the phenyl ring attached to the triazole. nih.govnih.gov
One such derivative, compound 6 (see table of compound names), showed inhibitory activity against PDE2 and PDE10 with IC50 values of 29 nM and 480 nM, respectively. nih.gov Further structural modifications, such as the addition of an n-butoxy group, led to a compound with a 917-fold selectivity for PDE2 over PDE10. nih.gov These compounds are being investigated for their potential in treating cognitive disorders like schizophrenia and Alzheimer's disease, as PDE2 is highly abundant in brain regions associated with memory and cognitive processes. nih.gov
Table 1: PDE2 and PDE10 Inhibitory Activity of Pyrido[4,3-e] nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine Derivatives
| Compound | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Selectivity (PDE10/PDE2) |
|---|---|---|---|
| Compound 6 | 29 | 480 | 16.5 |
| Compound with n-butoxy group | Potent | - | 917 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Purinergic P2X7 Receptor Antagonism for CNS Indications
Derivatives of 5,6-dihydro- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine have been developed as potent antagonists of the purinergic P2X7 receptor, a target implicated in mood disorders and other central nervous system (CNS) conditions. nih.govsemopenalex.org Optimization of these compounds has focused on improving blood-brain barrier permeability to ensure high target engagement within the brain. nih.govacs.org
One notable compound, 25 , demonstrated a human P2X7 IC50 of 9 nM and a rat P2X7 IC50 of 42 nM. nih.gov Another series of methyl-substituted 1-(5,6-dihydro- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones also yielded potent P2X7 antagonists, such as compounds 7n and 7u , both with a P2X7 IC50 of 7.7 nM. nih.gov These compounds are considered valuable tools for exploring the therapeutic potential of P2X7 antagonism in models of depression and epilepsy. nih.gov Furthermore, some derivatives in this class are being developed as candidates for positron emission tomography (PET) tracers to visualize P2X7 receptors in the brain. nih.govnih.gov
Table 2: P2X7 Receptor Antagonist Activity of nih.govacs.orgnih.govTriazolo[4,3-a]pyrazine Derivatives
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) |
|---|---|---|
| Compound 25 | 9 | 42 |
| Compound 7n | 7.7 | - |
| Compound 7u | 7.7 | - |
Data sourced from ACS Chemical Neuroscience and Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov
Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Positive Allosteric Modulation
The nih.govacs.orgnih.govtriazolo[4,3-a]pyridine scaffold, a related heterocyclic system, has been a foundation for developing positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). nih.govgoogle.com Activation of mGluR2 is a therapeutic strategy for conditions involving excessive glutamate transmission, such as schizophrenia. nih.gov
By modifying a lead compound, researchers have synthesized triazolopyridine derivatives with significantly enhanced PAM activity (up to 20-fold) and mGluR2 agonist activity (up to 25-fold). nih.gov These compounds are being explored for their potential in developing new treatments for neurological disorders. The development of selective mGluR2 PAMs may offer advantages over non-selective agonists by providing a more targeted therapeutic effect. nih.gov
N-methyl-D-aspartate Subtype 2B Receptor Binding
The nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine scaffold has been identified in compounds that bind to the N-methyl-D-aspartate (NMDA) receptor, specifically the GluN2B subtype. nih.govunimelb.edu.au The NMDA receptor is a crucial ionotropic glutamate receptor involved in neuronal plasticity, learning, and memory. elifesciences.org Dysregulation of NMDA receptor function is implicated in a variety of neurological diseases. nih.govelifesciences.org The development of subtype-selective ligands, such as those targeting GluN2B, is a key area of research aimed at creating more effective and better-tolerated therapies for CNS disorders. elifesciences.orgmdpi.com
GABA Receptor Modulating Activity
While direct research on 3-phenyl- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine as a GABA receptor modulator is limited in the provided results, related triazolo-fused heterocyclic systems have shown activity at GABA-A receptors. For instance, triazolopyridine derivatives have been identified as selective negative allosteric modulators for the α5 subunit-containing GABA-A receptors. researchgate.net This suggests that the broader triazolo-azine scaffold has the potential for interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the mammalian brain. researchgate.netmdpi.com
Other Enzymatic and Receptor-Mediated Activities
Human Renin Inhibitory Activity
A series of nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as potent inhibitors of human renin, an enzyme that plays a critical role in the regulation of blood pressure. nih.govnih.govacs.orgacs.orglookchem.com These compounds were designed as non-peptidic replacements for the natural substrate of renin, angiotensinogen. nih.gov
Several derivatives incorporating transition-state mimetics demonstrated significant inhibitory potency against human renin. For example, compounds 12m , 12o , and 12q exhibited IC50 values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov Another derivative, compound 7d , which incorporates a hydroxyethylene isostere, showed even greater potency with an IC50 of 0.2 nM. nih.gov These findings highlight the potential of the nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine core in the design of novel antihypertensive agents.
Table 3: Human Renin Inhibitory Activity of nih.govacs.orgnih.govTriazolo[4,3-a]pyrazine Derivatives
| Compound | Human Renin IC50 (nM) |
|---|---|
| Compound 12m | 1.7 |
| Compound 12o | 6.8 |
| Compound 12q | 3.7 |
| Compound 7d | 0.2 |
Data sourced from the Journal of Medicinal Chemistry. nih.govnih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Disorders
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.
The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus is a cornerstone in the design of potent DPP-4 inhibitors. A prime example is the highly successful antidiabetic drug, sitagliptin, which features a 3-(trifluoromethyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine moiety as its key pharmacophore. nih.govmdpi.com This highlights the significance of the triazolopyrazine scaffold in interacting with the active site of the DPP-4 enzyme.
Research into derivatives of this scaffold has explored various substitutions to optimize potency and selectivity. While specific data on the 3-phenyl derivative is limited in the context of DPP-4 inhibition, the broader class of compounds demonstrates significant potential. For instance, studies on related heterocyclic systems incorporating pyrazole (B372694) have identified compounds with potent DPP-4 inhibitory activity.
| Compound | Target | Activity (IC50) | Reference |
| Sitagliptin (contains 3-(Trifluoromethyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold) | DPP-4 | 4.380 ± 0.319 nM | nih.gov |
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | 1.266 ± 0.264 nM | nih.gov |
This table presents DPP-4 inhibitory activities of compounds containing or related to the triazolopyrazine scaffold.
Modulation of Adenosine (B11128) Deaminase and S-Adenosyl-homocysteinase
The modulation of enzymes involved in purine (B94841) metabolism, such as adenosine deaminase (ADA) and S-adenosyl-homocysteinase (SAHase), represents another avenue of pharmacological investigation for nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives. These enzymes play critical roles in various physiological processes, and their dysregulation is implicated in several diseases.
While direct studies on 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine are not extensively documented for these targets, research on a related analogue, 8-amino-3-β-D-ribofuranosyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine, provides valuable insights. This compound has been shown to be a very poor substrate for adenosine deaminase. More significantly, it acts as both a competitive and an irreversible inhibitor of S-adenosylhomocysteinase in the synthetic direction. This dual activity underscores the potential of the triazolopyrazine scaffold to interact with key enzymes of purine metabolism. Furthermore, other derivatives, such as those based on the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, have been identified as potent antagonists of human adenosine receptors, further highlighting the importance of this chemical class in modulating adenosinergic signaling. nih.gov
| Compound | Target | Activity |
| 8-amino-3-β-D-ribofuranosyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine | Adenosine Deaminase | Very poor substrate |
| 8-amino-3-β-D-ribofuranosyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine | S-Adenosyl-homocysteinase | Competitive and irreversible inhibitor (in synthesis direction) |
This table summarizes the modulatory effects of a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative on key enzymes.
Structure Activity Relationship Sar Elucidations for 3 Phenyl 1 2 3 Triazolo 4,3 a Pyrazine Analogues
Influence of Phenyl Substituents on Pharmacological Potency and Selectivity
The substitution pattern on the phenyl ring at the 3-position of the triazolopyrazine core plays a pivotal role in determining the pharmacological potency and selectivity of these analogues.
In the context of phosphodiesterase 2 (PDE2) inhibitors, introducing a linear, lipophilic moiety at the meta-position of the phenyl ring has been shown to enhance selectivity for PDE2 over other phosphodiesterases, such as PDE10. nih.govnih.govacs.org For instance, the introduction of an n-butoxy group at the meta-position resulted in a highly potent PDE2 inhibitor with a remarkable 917-fold selectivity over PDE10. nih.gov
For antibacterial applications, the nature of the substituent on the phenyl ring also significantly impacts activity. Studies have shown that compounds with an indole (B1671886) group at the R1 position are generally more active than those with a phenyl substitution. nih.gov This suggests that the indole moiety may engage in favorable hydrogen bond interactions with key amino acid residues of the target receptor, thereby enhancing antibacterial effects. nih.gov Furthermore, when the R2 position is an aromatic group like phenyl, it can contribute to π-π stacking interactions within the active site. nih.gov
In the development of Smoothened (SMO) inhibitors for colorectal carcinoma, specific substitutions on the phenyl ring of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives have been crucial. nih.gov Based on preserving critical interactions and exploring ring substitutions, compound A11, a derivative with specific phenyl substitutions, demonstrated significant inhibitory activity against both wild-type and a mutant form of SMO, while showing minimal toxicity to normal cells. nih.gov
The electronic properties of the phenyl substituents also have a discernible effect. In a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives, it was observed that an electron-donating ethyl group at the para-position of the phenyl ring resulted in better activity against HCT-116 cancer cells compared to electron-withdrawing groups like fluorine, chlorine, or bromine at the same position. mdpi.com
These findings underscore the critical role of the phenyl ring's substitution pattern in fine-tuning the pharmacological profile of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine analogues, enabling the optimization of both potency and selectivity for various therapeutic targets.
Role of thenih.govnih.govnih.govTriazolo[4,3-a]pyrazine Core in Biological Activity
The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core is a fundamental pharmacophore that significantly contributes to the biological activity of its derivatives. nih.gov This nitrogen-rich heterocyclic system is considered a "privileged scaffold" due to its ability to serve as a template for the development of various therapeutic agents with a wide spectrum of biological activities. mdpi.comresearchgate.net
The triazolopyrazine core has been identified as an active pharmacophore in the development of dual c-Met/VEGFR-2 inhibitors for cancer therapy. nih.gov Its introduction into molecular designs has been shown to improve the antitumor effects of the target compounds. nih.govfrontiersin.org This scaffold is also central to the activity of inhibitors of other important drug targets, including poly(ADP-ribose) polymerase 1 (PARP1), which is crucial in DNA repair and a key target in cancer therapy. researchgate.net
In the realm of antibacterial agents, the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus, particularly when combined with an ethylenediamine (B42938) moiety, is prone to antibacterial activities. nih.gov It is hypothesized that under physiological pH conditions, the protonated amines or the nitrogen heterocycles of the core can form π-cation interactions with the amino acid carbonyl groups of bacterial enzymes like DNA gyrase, which is beneficial for their antibacterial effects. nih.gov
Furthermore, molecular modeling studies of Smoothened (SMO) inhibitors have suggested that the triazolopyridine ring, a close analogue of the triazolopyrazine core, contributes to important interactions for binding to the SMO receptor. nih.gov The unique chemical structure of the triazole moiety within the core can influence key physicochemical properties such as polarity, lipophilicity, and the capacity for hydrogen bonding, which in turn can enhance the pharmacokinetics and pharmacodynamics of the compounds. nih.gov
The versatility of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core is further highlighted by its presence in compounds targeting a wide range of biological processes, including those with antidiabetic, anti-platelet aggregation, anti-fungal, anti-malarial, anti-tubercular, and anticonvulsant properties. nih.gov
Impact of Side Chain Modifications (e.g., Length, Ether Linkers) on Drug-Target Interactions
In the development of selective phosphodiesterase 2 (PDE2) inhibitors, the introduction of a linear, lipophilic moiety on the meta-position of the phenyl ring pending from the triazole was key to achieving selectivity. nih.govnih.govacs.org This strategic placement of a side chain demonstrates how such modifications can steer the molecule towards a specific target.
For antibacterial derivatives, the nature of the side chain at the R2 position has been shown to be important. Studies have indicated that long alkyl chain groups at this position are superior to aromatic groups for antibacterial activity. nih.gov This suggests that the length and flexibility of the side chain can play a crucial role in how the molecule interacts with the bacterial target.
In the context of antimalarial compounds, late-stage functionalization has been employed to introduce small, incremental modifications to the triazolopyrazine scaffold. nih.gov This has included the synthesis of ether derivatives, where the nature of the ether side chain can influence the antimalarial activity. nih.gov
The incorporation of specific side chains is also critical for inhibitors of other enzymes. For instance, in the design of human renin inhibitors, the attachment of transition-state mimetic side chains like aminodeoxystatine and difluorostatone derivatives to the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core led to highly potent compounds. nih.gov Similarly, for dipeptidyl peptidase IV (DPP-IV) inhibitors, β-amino amides bearing triazolopiperazines, where the side chain is a β-amino acid derivative, have shown enormous potency. researchgate.net
These examples highlight the critical role of side chain engineering in optimizing the interaction of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine analogues with their biological targets, ultimately leading to improved therapeutic agents.
Electronic and Steric Effects of Substituents on Receptor Binding and Enzyme Inhibition
The electronic and steric properties of substituents on the 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold are critical determinants of its interaction with biological targets, influencing both receptor binding and enzyme inhibition.
The electronic nature of substituents on the phenyl ring can significantly modulate biological activity. For instance, in a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives, the presence of an electron-donating ethyl group at the para-position of the phenyl ring led to enhanced activity against HCT-116 cancer cells when compared to electron-withdrawing groups like fluorine, chlorine, or bromine at the same position. mdpi.com Conversely, in the development of dual c-Met/VEGFR-2 inhibitors, the introduction of a fluorine atom on the phenoxy group was found to be favorable for antiproliferative activity. frontiersin.org These observations highlight that the optimal electronic properties of substituents can be target-specific.
Steric factors also play a crucial role. The size and shape of substituents can dictate how well a molecule fits into the binding pocket of a receptor or the active site of an enzyme. In the design of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines as antimicrobial agents, docking studies revealed that specific compounds fit well into both the pterin (B48896) and p-amino benzoic acid-binding pockets of Bacillus anthracis dihydropteroate (B1496061) synthase. nih.gov This snug fit is essential for effective enzyme inhibition. nih.gov Furthermore, for a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives, changing the arylamine substituent to a cyclopropylmethanamine group, which has a different volume, improved the inhibitory efficacy on several cancer cell lines, indicating that an appropriate substituent volume is beneficial for maintaining activity. mdpi.com
The interplay of electronic and steric effects is complex and crucial for rational drug design. Understanding these effects allows for the strategic placement of substituents to optimize interactions with the target, leading to more potent and selective therapeutic agents.
Conformational Flexibility and Binding Site Interactions
The conformational flexibility of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine analogues and their ability to adopt specific conformations to interact with binding sites are crucial for their biological activity. The fused ring system of the triazolopyrazine core provides a relatively rigid scaffold, but the substituents attached to it, particularly the phenyl group and any side chains, can rotate and adopt different spatial arrangements.
Molecular modeling and free energy perturbation calculations have been employed to explore the structure-activity relationship and protein flexibility of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines as selective PDE2 inhibitors. nih.govacs.org These computational methods help to understand how the molecule and the protein adapt to each other upon binding. The ability of the molecule to adopt a low-energy conformation that complements the binding site is a key determinant of its affinity and potency.
Docking studies of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines as potential antimicrobial agents have shown that these molecules can fit into the binding pockets of the dihyropteroate synthase enzyme. nih.gov The specific orientation and interactions of the molecule within the binding site, such as hydrogen bonds and hydrophobic interactions, are critical for its inhibitory activity.
The development of a simplified and sustainable electrochemical and photochemical approach to synthesize 1,2,4-triazolo-[4,3-a]pyrazines highlights the fundamental importance of this N-heterocycle in various applications, including pharmaceuticals. prf.org The inherent structural features of this core, combined with the conformational possibilities of its substituents, allow it to interact with a wide range of biological targets.
Understanding the conformational preferences of these molecules and how they interact with their binding sites at an atomic level is essential for the design of more effective and selective drugs. Techniques such as X-ray crystallography and advanced computational modeling are invaluable tools in elucidating these complex interactions.
Preliminary SAR Investigations
Initial structure-activity relationship (SAR) investigations of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have laid the groundwork for the development of more potent and selective compounds. These early studies have provided valuable insights into the key structural features required for biological activity.
In the context of antibacterial agents, preliminary SAR analysis of triazolo[4,3-a]pyrazine derivatives revealed that the presence of an ethylenediamine moiety attached to the core is beneficial for antibacterial activity. nih.gov It was also observed that compounds with a 3-indole group at the R1 position were generally more active than those with a phenyl group. nih.gov This suggests that the indole ring may form important interactions, such as hydrogen bonds, with the target receptor. nih.gov
For dual c-Met/VEGFR-2 inhibitors, early findings indicated that the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core itself is an active pharmacophore that enhances the antitumor effect of the compounds. nih.gov This established the importance of this heterocyclic system as a foundation for further optimization.
These preliminary SAR studies are crucial for identifying initial "hit" compounds and for guiding the subsequent "lead" optimization process. They provide a rational basis for designing new analogues with improved pharmacological properties by systematically modifying different parts of the molecule and observing the effects on biological activity. The knowledge gained from these initial investigations is essential for the successful development of new therapeutic agents based on the 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold.
Advanced Derivatives and Functional Analogues Based on the 3 Phenyl 1 2 3 Triazolo 4,3 a Pyrazine Scaffold
Phenyl-Substituted 5,6-Dihydro-rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine Derivatives
A series of novel 5,6-dihydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives featuring phenyl substitutions have been developed as potent P2X7 receptor antagonists. nih.gov The optimization of this series was aimed at achieving good blood-brain barrier permeability and robust target engagement within the central nervous system. nih.gov
One notable compound from this series, compound 25, demonstrated high potency with an IC₅₀ value of 9 nM for the human P2X7 receptor and 42 nM for the rat P2X7 receptor. nih.gov When administered orally to rats at a dose of 10 mg/kg, compound 25 achieved an impressive 80% receptor occupancy in the brain for up to six hours. nih.gov The structure-activity relationship (SAR) studies and in vitro ADME (absorption, distribution, metabolism, and excretion) results were crucial in guiding the optimization of these compounds. nih.gov
Table 1: Biological Activity of Phenyl-Substituted 5,6-Dihydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine Derivative
| Compound | Target | IC₅₀ (human) | IC₅₀ (rat) | In Vivo Activity (Rats, 10 mg/kg oral) |
|---|
| Compound 25 | P2X7 Antagonist | 9 nM | 42 nM | 80% brain receptor occupancy for 6h. nih.gov |
Trifluoromethylatedrsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyrazine Derivatives in Drug Discovery
The introduction of a trifluoromethyl (CF₃) group into the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold has been a particularly fruitful strategy in drug discovery. The 3-(Trifluoromethyl)- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine moiety is a key pharmacophore in several marketed drugs, including the anti-diabetic agent sitagliptin. nih.gov This structural motif is present in at least seven marketed drugs and over 300 reported active molecules. nih.gov
Researchers have synthesized a variety of 3-trifluoromethyl-5,6-dihydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives and evaluated their anti-cancer properties. mdpi.com These compounds were synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride with various isocyanates. mdpi.com The resulting derivatives were screened for their antiproliferative action against human colon cancer cell lines, HCT-116 and HT-29. mdpi.com One derivative, designated RB7, showed remarkable anticancer activity against the HT-29 cell line with an IC₅₀ of 8.18 µM. mdpi.com Further studies indicated that RB7 induces cell death via the mitochondrial apoptotic pathway. mdpi.com
In the context of antimalarial research, fluorinated analogues were synthesized. beilstein-journals.org It was observed that substituting the C-8 position of the triazolopyrazine scaffold with CF₃ and difluoromethyl (CF₂H) groups significantly reduced antimalarial activity, while a trifluoroethyl (CF₂Me) group at the same position completely abolished it. beilstein-journals.org Additionally, novel triazolopyrazine derivatives with a trifluoromethyl group have been synthesized and tested for antibacterial activity, showing that a rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine (B42938) moiety is beneficial for antibacterial effects. nih.gov
Table 2: Anti-Cancer Activity of Trifluoromethylated Derivatives
| Compound | Cell Line | IC₅₀ | Mechanism of Action |
|---|
| RB7 | HT-29 (Colon Cancer) | 8.18 µM. mdpi.com | Induces mitochondrial apoptosis. mdpi.com |
rsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyrazine Analogues Bearing Fused Ring Systems (e.g., Pyrido, Pyrrolidine)
Fusing additional heterocyclic rings to the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine core has led to the creation of novel chemical entities with interesting biological profiles. The synthesis of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines, which are pyrido-fused analogues, has been accomplished through various synthetic routes. organic-chemistry.orgrsc.org One efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org
A series of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides were designed and evaluated as potential antimalarial agents. nih.gov With the aim of discovering novel inhibitors of the Plasmodium falciparum enzyme falcipain-2, a virtual library of 1561 compounds was created and screened. nih.gov From this library, 25 selected compounds were synthesized and tested in vitro against P. falciparum. nih.gov The design strategy involved variations at three points: the position of the sulfonamide substituent, the substituent on the triazole ring, and the substituent on the sulfonamide group. nih.gov
Additionally, derivatives incorporating a pyridyl group, such as 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid, have been synthesized and shown to act as non-peptidic replacements for segments of the natural renin substrate, angiotensinogen. nih.gov
Urea (B33335) and Thiourea (B124793) Derivatives of the Triazolopyrazine System
Urea and thiourea moieties have been incorporated into the triazolopyrazine framework to generate compounds with a range of biological activities. researchgate.netnih.govnih.gov An efficient synthesis for urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine has been developed. researchgate.net These compounds have been characterized and studied for their antimicrobial and antioxidant activities. researchgate.net
The synthesis often involves the reaction of a precursor amine with an appropriate isocyanate or isothiocyanate. mdpi.commdpi.com For example, 3-trifluoromethyl-5,6-dihydro- rsc.orgnih.govresearchgate.nettriazolo pyrazine (B50134) derivatives, which contain a urea-like linkage, are synthesized from the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates. mdpi.com Thioureas are known to possess a wide range of biological applications, including antifungal and antiprotozoal activities. nih.govmdpi.comresearchgate.net The synthesis of novel thiourea and urea derivatives containing 1,2,4-triazole (B32235) moieties has been reported, with some compounds showing larvicidal activity against the mosquito Aedes aegypti and antifungal activity against various plant pathogens. nih.govresearchgate.net
rsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyrazine Derivatives with 4-Oxo-Pyridazinone Moieties
To develop new c-Met kinase inhibitors, two series of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed and synthesized. rsc.orgrsc.org These compounds were evaluated for their inhibitory activity against c-Met kinase and for their antiproliferative effects on three human cancer cell lines: A549 (lung), MCF-7 (breast), and HeLa (cervical). rsc.orgrsc.org
Among the synthesized compounds, one derivative, 22i , emerged as the most promising candidate. rsc.orgrsc.org It displayed potent anti-tumor activity against A549, MCF-7, and HeLa cells with IC₅₀ values of 0.83 µM, 0.15 µM, and 2.85 µM, respectively. rsc.orgrsc.org Furthermore, compound 22i exhibited superior c-Met kinase inhibition at the nanomolar level, with an IC₅₀ of 48 nM. rsc.orgrsc.org Subsequent biological assays confirmed that compound 22i could be a potential c-Met kinase inhibitor for cancer therapy. rsc.orgrsc.org
Table 3: In Vitro Activity of Compound 22i
| Assay | IC₅₀ Value |
|---|---|
| c-Met Kinase Inhibition | 48 nM. rsc.org |
| A549 Cell Proliferation | 0.83 ± 0.07 µM. rsc.org |
| MCF-7 Cell Proliferation | 0.15 ± 0.08 µM. rsc.org |
| HeLa Cell Proliferation | 2.85 ± 0.74 µM. rsc.org |
Synthesis of Stereoisomers and Evaluation of Their Biological Profiles
The synthesis of specific stereoisomers is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. In the context of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold, researchers have prepared derivatives incorporating specific stereoisomeric transition-state mimetics to create human renin inhibitors. nih.gov
These mimetics include (1S,2S)-2-amino-1,3-dicyclohexyl-1-hydroxypropane, statine (B554654) (Sta), and (3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid (ACHPA). nih.gov The resulting compounds were evaluated for their ability to inhibit human renin. Several compounds proved to be potent inhibitors, with compounds 12m , 12o , and 12q displaying IC₅₀ values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov These potent derivatives also effectively lowered blood pressure in anesthetized, sodium-depleted marmosets following intravenous administration, demonstrating in vivo efficacy. nih.gov However, oral administration did not produce a similar effect, which was attributed primarily to poor oral absorption rather than rapid metabolism or excretion. nih.gov
Table 4: Renin Inhibitory Activity of Specific Stereoisomers
| Compound | Incorporated Stereoisomer | Human Renin IC₅₀ |
|---|---|---|
| 12m | Statine derivative | 1.7 nM. nih.gov |
| 12o | ACHPA derivative | 6.8 nM. nih.gov |
| 12q | ACHPA derivative | 3.7 nM. nih.gov |
Non Biological Applications and Material Science Perspectives Of 1 2 3 Triazolo 4,3 a Pyrazine
Application as Fluorescent Probes in Chemical Biology
A comprehensive review of published scientific literature reveals a notable absence of studies focused on the application of 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine as a fluorescent probe for chemical biology. While other fused heterocyclic systems and different isomers of triazolopyrazine have been investigated for their photophysical properties, specific data regarding the fluorescence quantum yields, solvatochromism, and practical use of this particular compound in optical imaging or as a sensor remain uncharacterised in peer-reviewed sources.
Incorporation into Polymeric Structures
Direct evidence for the incorporation of 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine into polymeric structures is not present in the current body of scientific literature. However, recent research into the parent researcher.lifeaminer.cnbohrium.comtriazolo-[4,3-a]pyrazine scaffold has opened a new avenue for its application in material science.
A 2024 study published in Chemistry – A European Journal detailed a novel electrochemical and photochemical method for synthesizing the researcher.lifeaminer.cnbohrium.comtriazolo-[4,3-a]pyrazine backbone. researcher.lifebohrium.comnih.gov Within this research, the synthesized materials were computationally studied to evaluate their potential use as insensitive energetic materials. bohrium.comnih.govresearchgate.net The investigation into the scaffold for "energetics" represents a significant material science perspective, distinct from its well-documented biological roles. bohrium.comnih.gov This research highlights the versatility of the researcher.lifeaminer.cnbohrium.comtriazolo-[4,3-a]pyrazine core, suggesting that its derivatives could be foundational components in the development of advanced materials where properties like thermal stability and energy density are critical. researchgate.net
Potential as Multi-dentate Ligands for Coordination Chemistry
The molecular architecture of 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine, featuring multiple nitrogen atoms within its fused-ring system, theoretically makes it a candidate for acting as a multi-dentate ligand. The lone pairs of electrons on the nitrogen atoms can potentially coordinate with metal ions, forming stable coordination complexes.
Despite this structural potential, there is a lack of published studies specifically investigating the synthesis, characterization, and application of metal complexes involving 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine as a ligand. Research into its coordination behavior, such as the formation of mononuclear or polynuclear complexes and their subsequent catalytic, magnetic, or photophysical properties, has not been reported. Therefore, its role in coordination chemistry remains a purely theoretical and unexplored area of research.
Interactive Data Table for 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine
| Property | Value |
| Compound Name | 3-Phenyl- researcher.lifeaminer.cnbohrium.comtriazolo[4,3-a]pyrazine |
| CAS Number | 1201943-50-1 bldpharm.com |
| Molecular Formula | C₁₁H₈N₄ bldpharm.com |
| Molecular Weight | 196.21 g/mol |
| SMILES | c1ccc(cc1)c2nnc3n2ccn=c3 bldpharm.com |
Q & A
Q. What are the common synthetic routes for 3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?
- Methodological Answer : A catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines or 2(1)-hydrazinyl(iso)quinolines is a robust approach to synthesize triazolo-pyrazine derivatives. This method avoids transition-metal catalysts and yields fused heterocycles with phosphoryl groups, enabling structural diversity . Alternative routes include oxidative ring closure using sodium hypochlorite in ethanol (a green chemistry approach) or electrochemical-photochemical coupling of tetrazoles with pyrazines, followed by photochemical cyclization to form the triazolo-pyrazine backbone .
Q. Which analytical techniques are critical for characterizing triazolo-pyrazine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR, including , , and ) and X-ray crystallography are essential. NMR confirms substituent positions and purity, while crystallographic data (e.g., CCDC 1876881, 1906114) resolve stereochemical ambiguities and validate cyclization mechanisms . High-resolution mass spectrometry (HRMS) and computational modeling (e.g., density functional theory) further support structural elucidation and electronic property analysis .
Q. How do substituents at positions 3 and 7 influence biological activity?
- Methodological Answer : Position 3 modifications (e.g., thioxo, methylphosphonate, or pyridazinone groups) enhance interactions with biological targets like kinases or microbial enzymes. For instance, 3-thioxo derivatives exhibit potent antimicrobial activity (MICs 12.5 µg/mL against gram-negative bacteria) . At position 7, aryl or alkyl substituents improve metabolic stability and binding affinity, as seen in c-Met/VEGFR-2 inhibitors where 7-aryl groups increase kinase selectivity .
Advanced Research Questions
Q. How can researchers resolve low yields in cyclization steps during synthesis?
- Methodological Answer : Optimize reaction stoichiometry and solvent polarity. For example, using anhydrous ethanol with sodium hypochlorite improves oxidative cyclization efficiency by stabilizing reactive intermediates . Catalyst-free methods reduce side reactions, while photochemical steps require precise UV wavelength control (254–265 nm) to minimize byproducts . Purification via recrystallization or silica gel chromatography (e.g., 10% MeOH in DCM) enhances yield .
Q. What computational strategies predict the bioactivity of triazolo-pyrazine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like c-Met kinase or P2X7 receptors. Quantitative structure-activity relationship (QSAR) studies correlate substituent electronegativity or steric bulk with IC values. For example, pyridazinone moieties at position 3 increase hydrogen bonding with kinase active sites, reducing IC to nanomolar ranges . DFT calculations also predict stability and detonation properties for energetic material applications .
Q. How can dual c-Met/VEGFR-2 inhibition be achieved with triazolo-pyrazine scaffolds?
- Methodological Answer : Introduce 4-oxo-pyridazinone moieties at position 3 and hydrophobic aryl groups at position 7. These modifications enhance dual inhibition by mimicking ATP-binding motifs in both kinases. For example, compound 21a (IC = 0.38 µM for c-Met) and 22l (IC = 0.42 µM for VEGFR-2) show synergistic antiproliferative effects in A549 and HeLa cell lines .
Q. What strategies improve pharmacokinetic properties of triazolo-pyrazine derivatives?
- Methodological Answer : Incorporate hydrophilic groups (e.g., carboxylic acids or amides) to enhance solubility. For instance, ω-(7-aryl-8-oxo)alkylcarboxylic acid derivatives improve oral bioavailability . Prodrug approaches, such as tert-butyl carbamate protection, mitigate first-pass metabolism, while PEGylation extends half-life in systemic circulation .
Contradictions and Limitations in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
